molecular formula C12H10N2O5S B14520131 Pyridine, 2-[[(4-nitrophenyl)methyl]sulfonyl]-, 1-oxide CAS No. 62381-75-3

Pyridine, 2-[[(4-nitrophenyl)methyl]sulfonyl]-, 1-oxide

Cat. No.: B14520131
CAS No.: 62381-75-3
M. Wt: 294.29 g/mol
InChI Key: ZVTOTTDSEPRIPD-UHFFFAOYSA-N
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Description

Pyridine, 2-[[(4-nitrophenyl)methyl]sulfonyl]-, 1-oxide is a heterocyclic aromatic organic compound It is characterized by the presence of a pyridine ring substituted with a 2-[[(4-nitrophenyl)methyl]sulfonyl] group and an oxide at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[[(4-nitrophenyl)methyl]sulfonyl]-, 1-oxide typically involves the oxidation of pyridine derivatives. One common method includes the reaction of pyridine N-oxide with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. For example, a two-step continuous flow synthesis method can be employed, where pyridine N-oxide is first nitrated using fuming nitric acid and concentrated sulfuric acid, followed by sulfonylation with 4-nitrobenzyl chloride .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[[(4-nitrophenyl)methyl]sulfonyl]-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of Pyridine, 2-[[(4-nitrophenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Pyridine, 2-[[(4-nitrophenyl)methyl]sulfonyl]-, 1-oxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62381-75-3

Molecular Formula

C12H10N2O5S

Molecular Weight

294.29 g/mol

IUPAC Name

2-[(4-nitrophenyl)methylsulfonyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C12H10N2O5S/c15-13-8-2-1-3-12(13)20(18,19)9-10-4-6-11(7-5-10)14(16)17/h1-8H,9H2

InChI Key

ZVTOTTDSEPRIPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-])[O-]

Origin of Product

United States

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